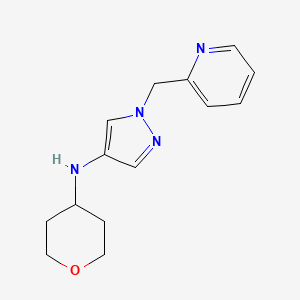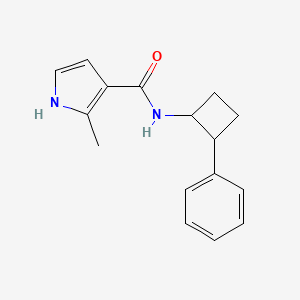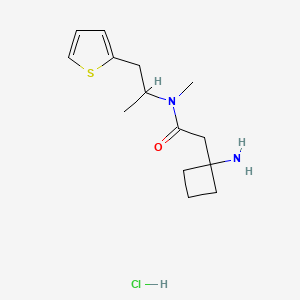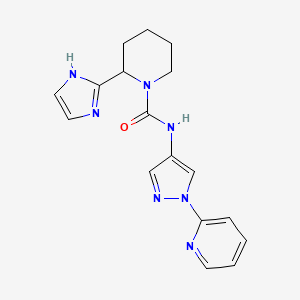![molecular formula C15H20N2O3S B7639587 2-[(5-ethylfuran-2-yl)methylamino]-N-phenylethanesulfonamide](/img/structure/B7639587.png)
2-[(5-ethylfuran-2-yl)methylamino]-N-phenylethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-ethylfuran-2-yl)methylamino]-N-phenylethanesulfonamide is a chemical compound that belongs to the class of sulfonamides. It has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-[(5-ethylfuran-2-yl)methylamino]-N-phenylethanesulfonamide involves the inhibition of the enzyme carbonic anhydrase. The inhibition of this enzyme leads to a decrease in the production of bicarbonate ions, which are essential for the growth and survival of cancer cells. The compound has also been found to inhibit the growth of bacteria by interfering with their cell wall synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway. The compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(5-ethylfuran-2-yl)methylamino]-N-phenylethanesulfonamide in lab experiments include its high yield synthesis method, its potential therapeutic applications, and its minimal toxicity in normal cells. The limitations of using the compound in lab experiments include its limited solubility in water, which may affect its bioavailability, and the need for further studies to determine its optimal dosage and administration route.
Future Directions
The future directions for 2-[(5-ethylfuran-2-yl)methylamino]-N-phenylethanesulfonamide include further studies to determine its optimal dosage and administration route for therapeutic applications. The compound can also be modified to improve its solubility and bioavailability. Further studies can also be conducted to determine its potential use in the treatment of other diseases such as arthritis and bacterial infections.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in the field of medicine.
Synthesis Methods
The synthesis method of 2-[(5-ethylfuran-2-yl)methylamino]-N-phenylethanesulfonamide involves the reaction of 5-ethyl-2-furancarboxaldehyde with N-phenylethanesulfonamide in the presence of a reducing agent. The reaction yields this compound as a white solid with a high yield.
Scientific Research Applications
2-[(5-ethylfuran-2-yl)methylamino]-N-phenylethanesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has been studied for its potential use in the treatment of various diseases such as cancer, arthritis, and bacterial infections.
properties
IUPAC Name |
2-[(5-ethylfuran-2-yl)methylamino]-N-phenylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-2-14-8-9-15(20-14)12-16-10-11-21(18,19)17-13-6-4-3-5-7-13/h3-9,16-17H,2,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWQDOBLBLNRPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)CNCCS(=O)(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]-3-methylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B7639506.png)

![(2-methyl-3-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-(2-methyl-1H-pyrrol-3-yl)methanone](/img/structure/B7639517.png)

![3-[(2-Methoxypyridin-3-yl)methyl]-1,2,3-benzotriazin-4-one](/img/structure/B7639526.png)

![2-fluoro-4-methyl-N-[3-(pyridin-3-ylmethylamino)propyl]benzamide;hydrochloride](/img/structure/B7639542.png)
![5-[4-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B7639548.png)



![3-(9-Hydroxy-3-azabicyclo[3.3.1]nonane-3-carbonyl)-4-methylchromen-2-one](/img/structure/B7639591.png)
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-(1,2,3,4-tetrahydroquinolin-7-yl)acetamide;hydrochloride](/img/structure/B7639598.png)
![3-fluoro-N-[2-methyl-3-(methylamino)propyl]-5-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B7639605.png)